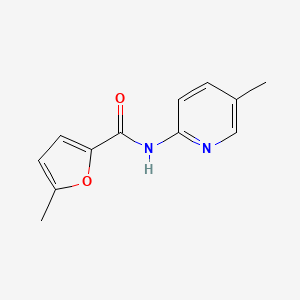
N-cyclohexyl-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(methylthio)benzamide, also known as CMDB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMDB belongs to the class of benzamide derivatives, and it has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用機序
The exact mechanism of action of N-cyclohexyl-2-(methylthio)benzamide is not fully understood. However, it has been proposed that N-cyclohexyl-2-(methylthio)benzamide exerts its biological activities by modulating various signaling pathways in the body. For example, N-cyclohexyl-2-(methylthio)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-cyclohexyl-2-(methylthio)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(methylthio)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. For example, N-cyclohexyl-2-(methylthio)benzamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-cyclohexyl-2-(methylthio)benzamide has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, N-cyclohexyl-2-(methylthio)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-2-(methylthio)benzamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. In addition, N-cyclohexyl-2-(methylthio)benzamide has been shown to have low toxicity, which makes it a relatively safe compound to work with in the laboratory. However, one of the limitations of N-cyclohexyl-2-(methylthio)benzamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-cyclohexyl-2-(methylthio)benzamide. One area of interest is the development of new therapeutic agents based on the structure of N-cyclohexyl-2-(methylthio)benzamide. Another area of interest is the elucidation of the exact mechanism of action of N-cyclohexyl-2-(methylthio)benzamide, which could lead to the development of more targeted therapies. Finally, there is a need for further research on the safety and efficacy of N-cyclohexyl-2-(methylthio)benzamide in animal models and humans.
合成法
The synthesis of N-cyclohexyl-2-(methylthio)benzamide involves the reaction of 2-chloro-N-cyclohexylbenzamide with sodium methanethiolate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 60-80°C for 4-6 hours. The resulting product is then purified by recrystallization or column chromatography to obtain pure N-cyclohexyl-2-(methylthio)benzamide.
科学的研究の応用
N-cyclohexyl-2-(methylthio)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. N-cyclohexyl-2-(methylthio)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-cyclohexyl-2-(methylthio)benzamide has been shown to have antimicrobial activity against various strains of bacteria and fungi.
特性
IUPAC Name |
N-cyclohexyl-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-17-13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMNJMFZGDAIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(methylthio)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5730490.png)
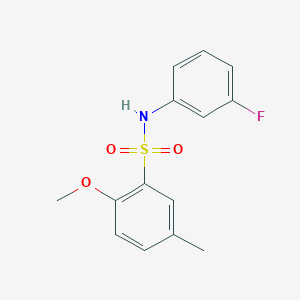
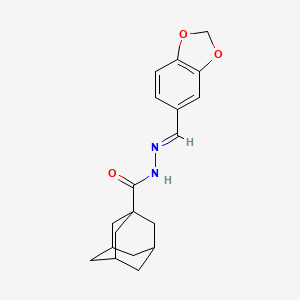
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5730517.png)
![N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B5730537.png)
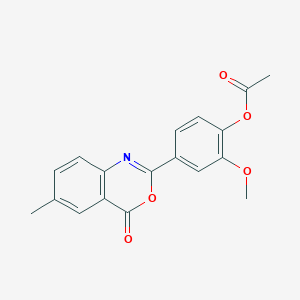
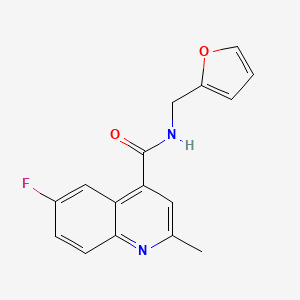
![1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5730548.png)
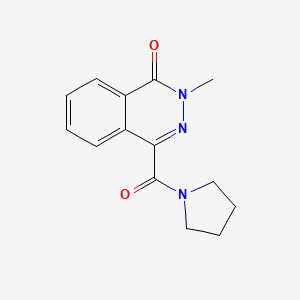
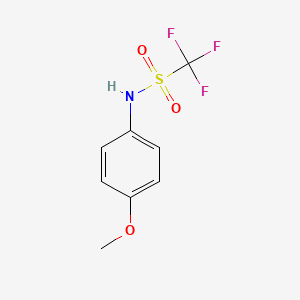
![2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5730568.png)
![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)
